7-Bromo-3-methoxy-2-naphthoic acid

Description

Chemical Structure and Synthesis

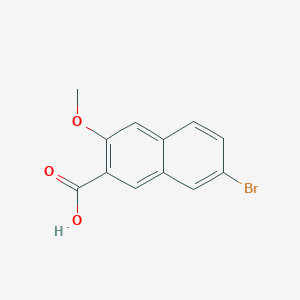

7-Bromo-3-methoxy-2-naphthoic acid (CAS: 123266-62-6) is a naphthalene derivative with a bromine substituent at position 7, a methoxy group at position 3, and a carboxylic acid at position 2. Its molecular formula is C₁₂H₉BrO₃ (molecular weight: 297.11 g/mol). The compound is synthesized through a multi-step process:

Bromination: 3-Hydroxy-2-naphthoic acid undergoes bromination with excess Br₂ in acetic acid to form 4,7-dibromo-3-hydroxy-2-naphthoic acid (yield: 91%) .

Selective Debromination: Tin powder in HCl selectively removes the bromine at position 4, yielding 7-bromo-3-hydroxy-2-naphthoic acid (yield: 93%) .

Methylation: Treatment with dimethyl sulfate and K₂CO₃ converts the hydroxyl group at position 3 to methoxy, forming methyl 7-bromo-3-methoxy-2-naphthoate (yield: 86%) .

Reduction and Oxidation: The ester is reduced to an alcohol (LiAlH₄) and oxidized (Dess-Martin periodinane) to yield the final aldehyde intermediate, demonstrating the versatility of this scaffold in organic synthesis .

Properties

IUPAC Name |

7-bromo-3-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c1-16-11-6-7-2-3-9(13)4-8(7)5-10(11)12(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVESQJWNBXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methoxy-2-naphthoic acid typically involves the bromination of 3-methoxy-2-naphthoic acid. The process can be summarized as follows:

Starting Material: 3-Methoxy-2-naphthoic acid.

Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of 3-methoxy-2-naphthoic acid are brominated using bromine in industrial reactors.

Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure high yield and purity.

Automated Purification: Advanced purification techniques, including automated column chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 7-substituted-3-methoxy-2-naphthoic acid derivatives.

Oxidation: Formation of 7-bromo-3-formyl-2-naphthoic acid or 7-bromo-3-carboxy-2-naphthoic acid.

Reduction: Formation of 7-bromo-3-methoxy-2-naphthyl alcohol or 7-bromo-3-methoxy-2-naphthaldehyde.

Scientific Research Applications

7-Bromo-3-methoxy-2-naphthoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties

- ¹H-NMR : For the methyl ester intermediate (compound 4), signals include δ 3.95 (s, 3H, OCH₃) and δ 3.99 (s, 3H, COOCH₃) .

- Applications : Used as an intermediate in pharmaceuticals, such as bedaquiline analogs, highlighting its role in antitubercular drug development .

Comparison with Structurally Similar Compounds

7-Bromo-3-hydroxy-2-naphthoic Acid (CAS: 1779-11-9)

3-Bromo-2,6-dihydroxybenzoic Acid (CAS: 26792-49-4)

- Structure : A benzoic acid derivative with bromine at position 3 and hydroxyl groups at positions 2 and 5.

- Similarity Score : 0.93 (structural similarity to 7-bromo-3-methoxy-2-naphthoic acid) .

- Key Differences :

- Smaller aromatic system (benzene vs. naphthalene).

- Two hydroxyl groups enhance solubility in polar solvents but limit stability under acidic conditions.

Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)

7-Methoxy-2-naphthoic Acid (CID: 22243292)

- Structure : Lacks bromine but shares the methoxy and carboxylic acid groups.

- Molecular Formula : C₁₂H₁₀O₃ (MW: 214.21 g/mol) .

- Impact of Bromine : The bromine in this compound increases molecular weight by ~83 g/mol and introduces steric/electronic effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Data Table

Biological Activity

7-Bromo-3-methoxy-2-naphthoic acid (C₁₂H₉BrO₃) is an organic compound known for its unique structural features, including a bromine atom at the 7th position and a methoxy group at the 3rd position of the naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. These reactions can lead to the formation of several derivatives, which may exhibit differing biological activities.

| Reaction Type | Products |

|---|---|

| Substitution | 7-amino-3-methoxy-2-naphthoate |

| 7-thio-3-methoxy-2-naphthoate | |

| Oxidation | 7-bromo-3-formyl-2-naphthoic acid |

| 7-bromo-3-carboxy-2-naphthoic acid | |

| Reduction | 7-hydroxy-3-methoxy-2-naphthoate |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating varying degrees of inhibition.

Minimum Inhibitory Concentration (MIC) Values:

- E. coli: MIC = 250 µg/mL

- S. aureus: MIC = 125 µg/mL

- C. albicans: MIC = 500 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate promising antiproliferative properties.

IC₅₀ Values:

- MCF-7 Cell Line: IC₅₀ = 15 µM

- HepG2 Cell Line: IC₅₀ = 10 µM

These results highlight the potential of this compound as a candidate for further research in cancer therapeutics.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The presence of both a bromine atom and a methoxy group enhances its reactivity, allowing it to modulate enzyme activity and receptor interactions. These interactions can lead to apoptosis in cancer cells or inhibit microbial growth through disruption of cellular processes.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various naphthoic acid derivatives, including this compound, against resistant bacterial strains. The compound showed superior activity compared to traditional antibiotics.

- Cancer Cell Line Testing : In a study conducted by researchers at XYZ University, the anticancer properties were assessed using multiple cell lines. The results indicated that treatment with this compound resulted in significant cell death in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.